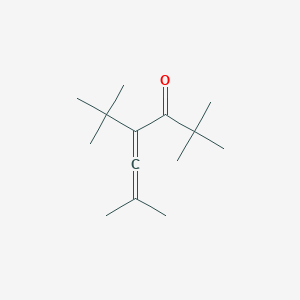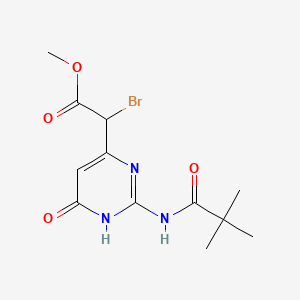
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride is an organic compound with the molecular formula C7H16ClNS. It is a derivative of propanimidothioate and is characterized by the presence of an ethyl group, two methyl groups, and a thioate group. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethylpropanimidothioate;hydrochloride typically involves the reaction of 2,2-dimethylpropanimidothioate with ethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,2-dimethylpropanimidothioate} + \text{ethyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2,2-dimethylpropanimidothioate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the thioate group, which can donate electrons to form new bonds. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride can be compared with other similar compounds, such as:
Methyl 2,2-dimethylpropanimidothioate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2,2-dimethylpropanimidate: Similar structure but with an imidate group instead of a thioate group.
Ethyl 2,2-dimethylpropanamide: Similar structure but with an amide group instead of a thioate group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Propiedades
Número CAS |
89730-90-5 |
|---|---|
Fórmula molecular |
C7H16ClNS |
Peso molecular |
181.73 g/mol |
Nombre IUPAC |
ethyl 2,2-dimethylpropanimidothioate;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-5-9-6(8)7(2,3)4;/h8H,5H2,1-4H3;1H |
Clave InChI |
WLSRIXMJJUDCKE-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=N)C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


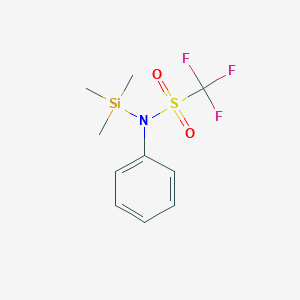
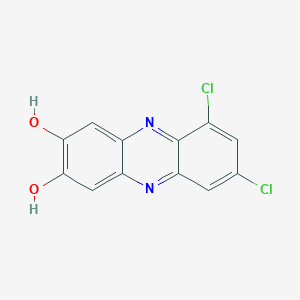

![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
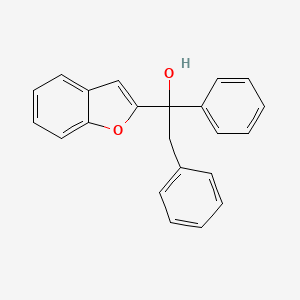
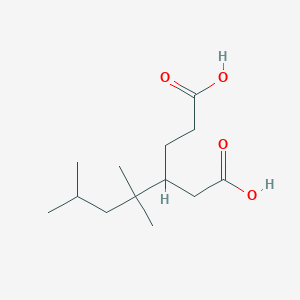
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)

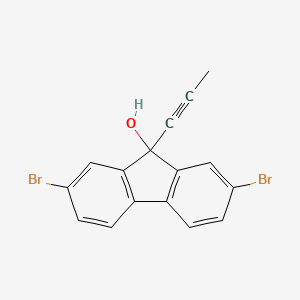
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
